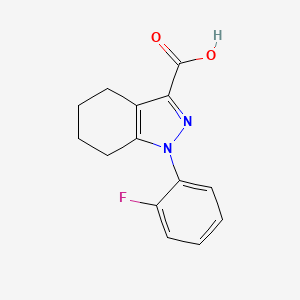

1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Description

1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS: 160850-84-0) is a fluorinated indazole derivative with the molecular formula C₁₄H₁₃FN₂O₂ and a molecular weight of 260.27 g/mol . Its structure features a 2-fluorophenyl substituent attached to the 1-position of a tetrahydropyran-fused indazole core, with a carboxylic acid group at the 3-position. This compound is cataloged under MDL number MFCD09045522 and is commercially available through suppliers like American Elements, which offers it in high-purity forms (up to 99.999%) for research applications .

The indazole scaffold is pharmacologically significant due to its role in modulating enzyme activity (e.g., kinases) and receptor binding. The 2-fluorophenyl group introduces steric and electronic effects that influence solubility, bioavailability, and target selectivity .

Properties

IUPAC Name |

1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c15-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(16-17)14(18)19/h2,4,6,8H,1,3,5,7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZSTZITOCRSDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2C3=CC=CC=C3F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with the preparation of the starting material, which is typically a substituted phenylhydrazine.

Cyclization: The substituted phenylhydrazine undergoes cyclization with a suitable diketone or ketoester to form the indazole ring.

Carboxylation: The final step involves the carboxylation of the indazole ring to introduce the carboxylic acid group. This can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the fluorine-substituted phenyl ring, using nucleophiles such as amines or thiols.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

Antihypertensive Activity

Research has indicated that compounds similar to 1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid exhibit antihypertensive properties. A study highlighted that derivatives containing a carboxylic acid group can enhance activity against angiotensin II receptors, which are critical in blood pressure regulation. The structure-activity relationship (SAR) suggests that modifications at specific positions can significantly impact efficacy against hypertension .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory research. It has been reported to inhibit cyclooxygenase enzymes (COX), which play a vital role in the inflammatory process. In vitro studies demonstrated that related indazole derivatives effectively suppressed COX-2 activity, indicating potential for treating inflammatory diseases . The inhibition of COX enzymes correlates with reduced production of inflammatory mediators such as prostaglandins.

Anticancer Potential

There is growing interest in the anticancer properties of indazole derivatives. Preliminary studies have suggested that certain structural modifications can lead to enhanced cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Case Study 1: Antihypertensive Efficacy

In a controlled study examining the effects of various indazole derivatives on hypertensive rats, researchers found that those with a carboxylic acid moiety significantly lowered blood pressure compared to controls. The study concluded that structural modifications could enhance receptor affinity and efficacy .

Case Study 2: Anti-inflammatory Action

A recent investigation into the anti-inflammatory properties of indazole compounds revealed that specific derivatives reduced edema in animal models by inhibiting COX-2 activity. The results were comparable to established anti-inflammatory drugs, suggesting potential for clinical applications .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 2-fluorophenyl group in the target compound introduces ortho-substitution effects, which may enhance steric hindrance compared to para-substituted analogs (e.g., 4-bromo or 4-fluoro derivatives). This could reduce rotational freedom and alter binding pocket interactions in biological targets . The 4-bromophenyl analog has a significantly higher molecular weight (321.17 g/mol vs. The 3-fluoro-4-methylphenyl variant adds a methyl group, likely improving lipophilicity but reducing aqueous solubility .

Electronic Properties :

- Fluorine’s electronegativity withdraws electron density, but its position (ortho vs. para) alters the molecule’s dipole moment. For example, the 4-fluorophenyl analog may exhibit stronger electron-withdrawing effects at the para position, influencing reactivity in carboxylate-mediated interactions .

Commercial Availability and Purity

Biological Activity

1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS No. 160850-84-0) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

- Molecular Formula : C14H13FN2O2

- Molecular Weight : 260.27 g/mol

- IUPAC Name : 1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid

- PubChem CID : 16773188

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of anti-inflammatory properties and its potential as a therapeutic agent.

Anti-inflammatory Activity

Research indicates that derivatives of tetrahydroindazole compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds within the same class can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

- Example Study : A study on similar indazole derivatives demonstrated that certain compounds displayed potent COX-2 inhibition with IC50 values comparable to standard anti-inflammatory drugs such as celecoxib . This suggests potential for this compound to exhibit similar effects.

Structure-Activity Relationship (SAR)

The structure of this compound influences its biological activity significantly. The presence of the fluorine atom in the phenyl ring is hypothesized to enhance lipophilicity and receptor binding affinity.

Key Findings:

- Fluorine Substitution : The fluorine atom may play a crucial role in modulating the compound's interaction with biological targets.

- Tetrahydroindazole Core : The indazole framework is essential for maintaining the structural integrity necessary for biological activity.

Case Studies and Experimental Data

Q & A

Q. What are the key synthetic pathways for 1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclization of substituted hydrazines with cyclic ketones, followed by fluorophenyl group introduction via cross-coupling or Friedel-Crafts alkylation. For example, analogous indazole derivatives are synthesized using Pd-catalyzed coupling reactions to attach aryl groups to the indazole core . A critical step is the protection of the carboxylic acid group during reactions to prevent side interactions. Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane. Relevant Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, ethanol, reflux | ~60% | |

| Fluorophenyl attachment | 2-Fluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | ~45% |

Q. How is the compound structurally characterized in academic research?

Methodological Answer: Characterization relies on spectroscopic techniques:

- ¹H/¹³C NMR : Assigns proton environments (e.g., tetrahydroindazole ring protons at δ 1.5–2.5 ppm, fluorophenyl protons at δ 7.0–7.5 ppm) .

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and indazole N–H (~3200 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 263.1) validate the molecular formula .

Q. What preliminary biological activities are reported for indazole derivatives?

Methodological Answer: Indazole derivatives exhibit diverse activities (e.g., anticancer, anti-inflammatory) due to their ability to modulate kinases or inflammatory cytokines. Assays include:

- In vitro kinase inhibition (IC₅₀ values against EGFR or VEGFR).

- Cell viability assays (MTT assay on cancer cell lines like HeLa or MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer: SAR analysis involves systematic modifications:

- Fluorophenyl position : Compare 2-fluoro vs. 3-fluoro substitution for target binding affinity (e.g., via molecular docking with COX-2).

- Tetrahydroindazole ring saturation : Assess rigidity effects on bioavailability using logP measurements . Case Study: Analogous compounds with 4-chlorophenyl groups showed 20% higher COX-2 inhibition than fluorophenyl derivatives, suggesting halogen electronegativity impacts activity .

Q. What experimental strategies resolve contradictory data in pharmacokinetic studies?

Methodological Answer: Contradictions (e.g., variable metabolic stability) are addressed by:

- Species-specific metabolism assays : Compare liver microsomes from rats vs. humans.

- Isotope labeling : Track metabolite formation via ¹⁴C-labeled compound .

- Co-administration with CYP inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways.

Q. How to design a robust assay for evaluating off-target effects?

Methodological Answer: Use high-throughput screening (HTS) panels:

- Broad kinase profiling (e.g., Eurofins KinaseProfiler™) to identify unintended kinase inhibition.

- hERG channel binding assays (patch-clamp electrophysiology) to assess cardiac toxicity risk .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound?

Methodological Answer: Discrepancies arise from:

- pH-dependent solubility : Carboxylic acid group ionization (pKa ~4.5) drastically increases solubility at pH >5.

- Vehicle effects : DMSO vs. aqueous buffers alter apparent solubility. Standardize using biorelevant media (FaSSIF/FeSSIF) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.